3-Oxotirucalla-7,24-dien-21-oic acid

Catalog No.
S1533161
CAS No.
82464-35-5
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxotirucalla-7,24-dien-21-oic acid

CAS Number

82464-35-5

Product Name

3-Oxotirucalla-7,24-dien-21-oic acid

IUPAC Name

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1

InChI Key

PYHNHGARAGBCRY-ZYHXIRFQSA-N

SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C

3-Oxotirucalla-7,24-dien-21-oic acid (3-OTD) is a naturally occurring compound found in plants like Xanthoceras sorbifolium and Brucea javanica []. Research into its scientific applications is still ongoing, but here are some areas where it has been investigated:

  • Source of Bioactive Natural Products

    3-OTD belongs to a class of molecules called triterpenoids, known for their diverse biological activities []. Studying its structure and properties can provide insights into the development of new drugs derived from natural sources.

  • Anti-inflammatory Potential

    Some studies suggest 3-OTD might possess anti-inflammatory properties. A research article indicates its ability to inhibit the production of inflammatory mediators in certain cell lines []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.

3-Oxotirucalla-7,24-dien-21-oic acid is a triterpenoid compound with the molecular formula C30H46O3C_{30}H_{46}O_3 and a CAS number of 82464-35-5. This compound is derived from the genus Protium, commonly known for its diverse phytochemical constituents. Triterpenoids are known for their complex structures and significant biological activities, making them a subject of interest in medicinal chemistry and pharmacology .

Some research suggests 3-Oxotirucalla-7,24-dien-21-oic acid may have cytotoxic properties, meaning it can kill cells. A study found that the compound isolated from Black Cohosh roots exhibited cytotoxicity against MCF-7 human breast cancer cells []. However, the specific mechanism of action by which this compound kills cancer cells is not well understood and requires further investigation.

Typical of triterpenoids. Key reactions include:

  • Hydrolysis: The ester functional groups can undergo hydrolysis to yield corresponding acids and alcohols.
  • Oxidation: The ketone group at position 3 can be further oxidized to yield more reactive intermediates.
  • Reduction: The double bonds present in the structure can be reduced under specific conditions, leading to saturation of the compound.

These reactions are essential for modifying the compound for potential therapeutic applications .

3-Oxotirucalla-7,24-dien-21-oic acid exhibits notable biological activities, particularly its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it shows significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 13.8 µM . Additionally, it has been linked to anti-inflammatory and antioxidant properties, which are common among triterpenoids .

Synthesis of 3-Oxotirucalla-7,24-dien-21-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: This compound can be isolated from plant sources such as Protium species.
  • Chemical Synthesis: Synthetic routes may involve multi-step organic reactions starting from simpler triterpenoid precursors, utilizing oxidation and functional group interconversion techniques .
  • Biotransformation: Utilizing microbial systems to convert precursor compounds into 3-Oxotirucalla-7,24-dien-21-oic acid through enzymatic processes.

Each method has its advantages and challenges regarding yield, purity, and environmental impact .

The primary applications of 3-Oxotirucalla-7,24-dien-21-oic acid include:

  • Pharmaceutical Development: Due to its cytotoxic properties, it holds potential for developing anticancer therapies.
  • Nutraceuticals: Its antioxidant properties make it suitable for formulation in dietary supplements aimed at health maintenance.
  • Cosmetics: The anti-inflammatory effects may allow its use in skin care products targeting inflammation and aging .

Interaction studies involving 3-Oxotirucalla-7,24-dien-21-oic acid have shown its potential to modulate various biological pathways. Research indicates that this compound can influence cell signaling pathways related to apoptosis in cancer cells. Furthermore, it may interact with other bioactive compounds to enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with 3-Oxotirucalla-7,24-dien-21-oic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
3-Hydroxytirucalla-7,24-dien-21-oic acidHydroxy group at position 3Exhibits different cytotoxicity profiles
3-Acetoxytirucalla-7,24-dien-21-oic acidAcetoxy group instead of ketoMay show enhanced solubility
3-Oxo-tirucallic acidLacks the double bond at position 24Different pharmacological profile
3-Oxotirucalla-7,9(11),24-trien-21-oic acidContains additional double bondsPotentially different biological activities

The uniqueness of 3-Oxotirucalla-7,24-dien-21-oic acid lies in its specific arrangement of functional groups and double bonds that confer distinct biological activities compared to similar compounds .

XLogP3

7.4

Appearance

Powder

Dates

Modify: 2023-08-15

Explore Compound Types